2,6-DIBROMONICOTINALDÉHYDE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

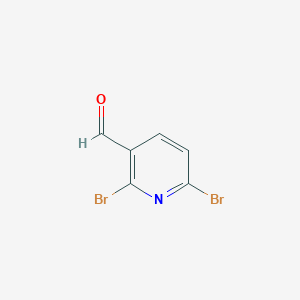

2,6-Dibromopyridine-3-carboxaldehyde is a chemical compound with the molecular formula C7H3Br2NO. It is a yellow crystalline solid commonly used in various fields of research, including medical, environmental, and industrial applications. This compound is part of the pyridinecarboxaldehyde family, where the pyridine ring is substituted with bromine atoms at positions 2 and 6, and an aldehyde group at position 3.

Applications De Recherche Scientifique

2,6-Dibromopyridine-3-carboxaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

Medicine: Research into its derivatives has shown potential in developing new drugs for various diseases.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromopyridine-3-carboxaldehyde typically involves the bromination of pyridine derivatives. One common method is the bromination of 3-pyridinecarboxaldehyde using bromine in the presence of a catalyst. The reaction conditions often include a solvent such as acetic acid and a temperature range of 50-70°C.

Industrial Production Methods: Industrial production of 2,6-Dibromopyridine-3-carboxaldehyde follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Analyse Des Réactions Chimiques

Types of Reactions: 2,6-Dibromopyridine-3-carboxaldehyde undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: It can undergo coupling reactions with organometallic reagents to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution: Products include various substituted pyridines depending on the nucleophile used.

Oxidation: The major product is 2,6-dibromopyridine-3-carboxylic acid.

Reduction: The major product is 2,6-dibromopyridine-3-methanol.

Mécanisme D'action

The mechanism of action of 2,6-Dibromopyridine-3-carboxaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The bromine atoms can also participate in halogen bonding, influencing the compound’s reactivity and interactions .

Comparaison Avec Des Composés Similaires

2,6-Dibromopyridine: Lacks the aldehyde group, making it less reactive in certain types of reactions.

3-Bromopyridine-2-carbaldehyde: Has only one bromine atom, leading to different reactivity and applications.

2,6-Dichloropyridine-3-carbaldehyde: Chlorine atoms instead of bromine, affecting its chemical properties and reactivity.

Uniqueness: 2,6-Dibromopyridine-3-carboxaldehyde is unique due to the presence of both bromine atoms and an aldehyde group, which provides a versatile platform for various chemical transformations and applications. Its specific substitution pattern allows for selective reactions that are not possible with other similar compounds .

Activité Biologique

2,6-Dibromopyridine-3-carboxaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities. As a derivative of pyridine, it exhibits potential in medicinal chemistry, particularly in the development of therapeutic agents. This article explores the biological activity of 2,6-dibromopyridine-3-carboxaldehyde, including its synthesis, mechanisms of action, and relevant case studies.

2,6-Dibromopyridine-3-carboxaldehyde has the following chemical properties:

- Molecular Formula : C_7H_4Br_2N O

- Molecular Weight : 249.92 g/mol

- Appearance : White to light yellow crystalline powder

Synthesis

The synthesis of 2,6-dibromopyridine-3-carboxaldehyde typically involves multiple steps starting from simpler pyridine derivatives. The most common methods include:

- Bromination : Bromination of pyridine derivatives to introduce bromine atoms at the 2 and 6 positions.

- Formylation : The introduction of a formyl group (-CHO) at the 3-position through reactions such as Vilsmeier-Haack or other electrophilic aromatic substitutions.

Antimicrobial Activity

Research has demonstrated that 2,6-dibromopyridine-3-carboxaldehyde exhibits significant antimicrobial properties. A study indicated that compounds derived from this structure showed inhibition against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 5 to 100 µg/mL .

Antitubercular Activity

In a study focusing on tuberculosis, derivatives of dibromopyridine compounds were synthesized and tested for their antitubercular activity. The results showed that certain derivatives had MIC values as low as 2.5 µg/mL against Mycobacterium tuberculosis without exhibiting cytotoxicity towards human cell lines .

Cytotoxicity and Cancer Research

The cytotoxic effects of 2,6-dibromopyridine-3-carboxaldehyde have been evaluated in various cancer cell lines. Notably, it was found to induce apoptosis in colorectal cancer cells (HCT116) at concentrations above 10 µM . The compound's mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of various dibromopyridine derivatives against both Gram-positive and Gram-negative bacteria. The study highlighted that modifications at the carboxaldehyde position significantly enhanced the antibacterial activity compared to non-brominated analogs.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 5 | E. coli |

| Compound B | 10 | S. aureus |

| Compound C | 50 | P. aeruginosa |

Case Study 2: Antitubercular Activity

In a comparative study against standard antitubercular drugs like isoniazid and rifampicin, certain dibromopyridine derivatives demonstrated up to 91% inhibition at concentrations of 250 µg/mL. This suggests that these compounds could serve as lead structures for new tuberculosis treatments .

The biological activity of 2,6-dibromopyridine-3-carboxaldehyde is believed to stem from its ability to interact with various biological targets:

- Enzyme Inhibition : It may act as an inhibitor for key enzymes involved in bacterial metabolism.

- Cell Membrane Disruption : The compound's lipophilicity allows it to integrate into bacterial membranes, leading to increased permeability and cell death.

- Signal Transduction Modulation : In cancer cells, it may affect pathways involved in apoptosis and cell cycle regulation.

Propriétés

IUPAC Name |

2,6-dibromopyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO/c7-5-2-1-4(3-10)6(8)9-5/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFFLGODLKMVMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C=O)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90482811 |

Source

|

| Record name | 2,6-Dibromopyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55304-83-1 |

Source

|

| Record name | 2,6-Dibromopyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.